molecular formula C11H7ClFNO2S B2940234 2-(2-Chloro-6-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 927974-21-8

2-(2-Chloro-6-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2940234
CAS No.: 927974-21-8
M. Wt: 271.69
InChI Key: RQZFUHBUZBIHEU-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a thiazole ring, a carboxylic acid group, and a chloro-fluoro phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-6-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the core thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted thiazoles or phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules.

Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Chloro-6-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, while the thiazole ring can participate in π-π interactions. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

  • 2-(2-Chloro-6-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is structurally similar to other thiazole derivatives, such as 2-(2-Chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid and 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid.

Uniqueness:

  • The presence of both chloro and fluoro substituents on the phenyl ring makes this compound unique, as it can exhibit different electronic and steric effects compared to its analogs. These differences can lead to variations in reactivity and biological activity.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO2S/c1-5-9(11(15)16)17-10(14-5)8-6(12)3-2-4-7(8)13/h2-4H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZFUHBUZBIHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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